[2-(difluoromethyl)-5-fluorophenyl]methanol
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Overview
Description
[2-(Difluoromethyl)-5-fluorophenyl]methanol is an organic compound with the molecular formula C8H7F3O. It is characterized by the presence of both difluoromethyl and fluorophenyl groups, making it a valuable compound in various chemical and pharmaceutical applications. The compound is known for its unique chemical properties, which include high reactivity and stability under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(difluoromethyl)-5-fluorophenyl]methanol typically involves the difluoromethylation of aromatic compounds. One common method includes the reaction of 2-(difluoromethyl)-5-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize advanced catalytic systems and continuous flow reactors to achieve efficient and cost-effective production. The use of metal-based catalysts, such as palladium or copper, is common in these industrial methods .
Chemical Reactions Analysis
Types of Reactions
[2-(Difluoromethyl)-5-fluorophenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like NH3 or RSH in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
[2-(Difluoromethyl)-5-fluorophenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(difluoromethyl)-5-fluorophenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a potent agent in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- [2-(Trifluoromethyl)-5-fluorophenyl]methanol
- [2-(Difluoromethyl)-4-fluorophenyl]methanol
- [2-(Difluoromethyl)-5-chlorophenyl]methanol
Uniqueness
[2-(Difluoromethyl)-5-fluorophenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both difluoromethyl and fluorophenyl groups enhances its reactivity and stability, making it a valuable compound in various applications .
Properties
CAS No. |
2613381-83-0 |
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Molecular Formula |
C8H7F3O |
Molecular Weight |
176.1 |
Purity |
95 |
Origin of Product |
United States |
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